Ethyl (chlorosulfonyl)acetate

Vue d'ensemble

Description

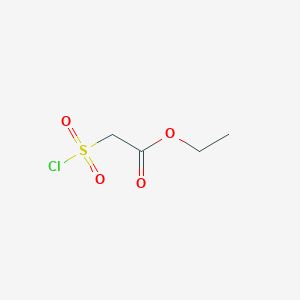

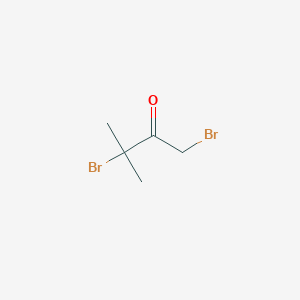

Ethyl (chlorosulfonyl)acetate is an organic compound with the empirical formula C4H7ClO4S . It is a colorless to pale yellow liquid with an irritating odor .

Molecular Structure Analysis

The molecular structure of Ethyl (chlorosulfonyl)acetate consists of a carbon chain with an ethyl group (C2H5) and a chlorosulfonyl group (SO2Cl) attached to an acetate group (COO) .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (chlorosulfonyl)acetate are not detailed in the search results, it’s known that compounds of this type often participate in nucleophilic acyl substitution reactions .

Physical And Chemical Properties Analysis

Ethyl (chlorosulfonyl)acetate has a molecular weight of 186.61 g/mol . It has a density of 1.049 g/mL at 25 °C, a melting point of 16.2 °C, and a boiling point of 117-118 °C . The compound is very soluble .

Applications De Recherche Scientifique

Microbial Production of Ethyl Acetate : Zhang et al. (2020) explored the microbial conversion of biomass-derived sugars into ethyl acetate as a sustainable alternative to traditional production methods. This study emphasized the potential of using lipases and metabolic engineering in yeasts for ethyl acetate production, highlighting its significance in food, beverage, and solvent industries (Zhang et al., 2020).

Ethyl Acetate in Sedimentation Techniques : Young et al. (1979) found that ethyl acetate can effectively replace diethyl ether in the Formalin-ether sedimentation technique, a method used in microbiology. The study confirmed that ethyl acetate offered equal or greater organism concentration without altering morphology, along with reduced flammability and hazard (Young et al., 1979).

- by yeasts as an alternative to petrochemical processes. This study provided insights into the potential of yeasts like Pichia anomala and Kluyveromyces marxianus for large-scale production of ethyl acetate from renewable resources. The focus was on the mechanisms of ester synthesis and regulatory aspects for efficient production (Löser et al., 2014).

Use in Laboratory Experiments : Ju et al. (2022) improved the process of preparing ethyl acetate in a laboratory setting. Their method involved reacting acetic acid with ethanol in the presence of sodium bisulfate and allochroic silica gel. This approach provided a dynamic understanding of esterification and enhanced the learning experience in organic chemistry (Ju et al., 2022).

Antioxidant Catechins Isolation from Green Tea : Dong et al. (2011) utilized ethyl acetate as a solvent for isolating catechins from green tea extract. This method proved effective for catechin yield and caffeine concentration, offering an alternative to traditional chloroform decaffeination techniques (Dong et al., 2011).

Biodiesel Production from Microalgae : Park et al. (2017) addressed the production of biodiesel through wet in situ transesterification of microalgae using ethyl acetate. This method provided higher yield and more efficient saccharification of carbohydrates compared to traditional methods, streamlining biodiesel production (Park et al., 2017).

- coupling using water as the primary solvent. This experiment involved synthesizing ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, highlighting the importance of green chemistry in pharmaceutical research (Costa et al., 2012).

Reactive Distillation Process for Ethyl Acetate Synthesis : Kenig et al. (2001) conducted an extensive study on ethyl acetate synthesis using homogeneously catalyzed reactive distillation. This innovative approach combined reaction and separation in a single distillation column, offering potential improvements in conversion and selectivity (Kenig et al., 2001).

Lipase-Mediated Conversion of Vegetable Oils into Biodiesel : Modi et al. (2007) explored the use of ethyl acetate in the lipase-catalyzed preparation of biodiesel from vegetable oils. This study provided insights into the optimal reaction conditions for efficient biodiesel production, emphasizing the potential of ethyl acetate in renewable energy sources (Modi et al., 2007).

Denture Base Resin Repair Strength : Shimizu et al. (2006) evaluated the effect of surface preparation using ethyl acetate on the repair strength of a denture base resin. Their findings indicated that ethyl acetate effectively prepared surfaces for denture repair, contributing to dental materials research (Shimizu et al., 2006).

Pesticide Screening : Roos et al. (1987) developed a universal extraction/clean-up procedure for pesticide screening using ethyl acetate. This method demonstrated high recovery rates for various pesticides, offering an efficient and environmentally friendly approach for pesticide analysis (Roos et al., 1987).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-chlorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZKKQRUBQFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481258 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (chlorosulfonyl)acetate | |

CAS RN |

55896-93-0 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(chlorosulfonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)